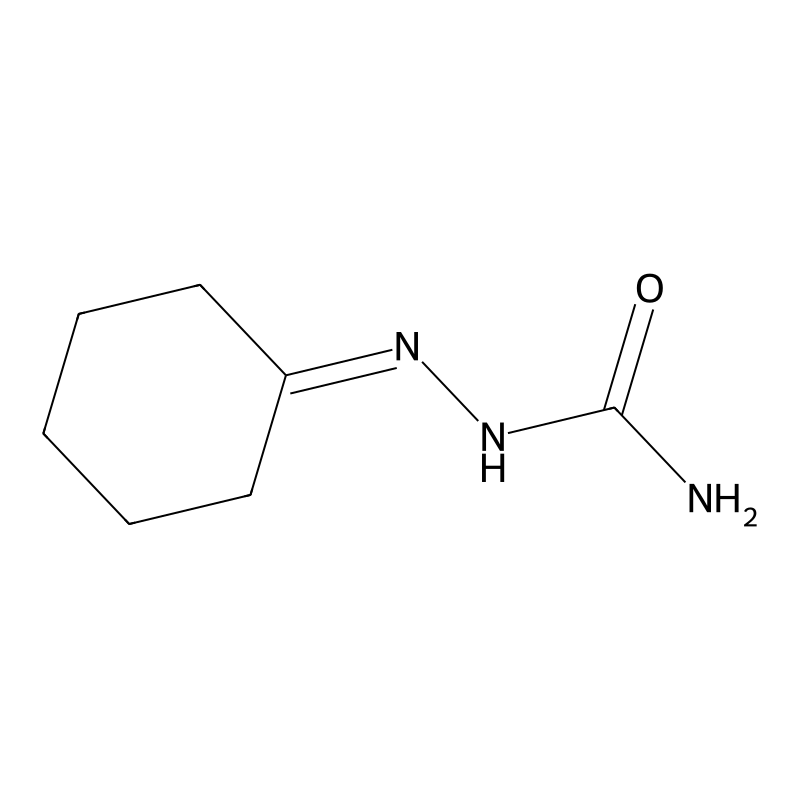

2-Cyclohexylidenehydrazinecarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

2-Cyclohexylidenehydrazinecarboxamide is an organic compound characterized by its unique structure, which includes a cyclohexylidene group attached to a hydrazinecarboxamide moiety. Its molecular formula is C₇H₁₃N₃O, and it has a molecular mass of 155.20 g/mol. This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry.

- Oxidation: The compound can be oxidized to form various derivatives, potentially enhancing its reactivity and applications.

- Cycloadditions: It participates in cycloaddition reactions, which are important in synthetic organic chemistry.

- Nucleophilic Substitutions: The presence of functional groups allows for nucleophilic substitution reactions, making it versatile in organic synthesis.

Research indicates that 2-cyclohexylidenehydrazinecarboxamide exhibits biological activity that may include antimicrobial and anticancer properties. Its derivatives have been studied for their effectiveness against various pathogens and cancer cell lines, suggesting potential therapeutic applications .

The synthesis of 2-cyclohexylidenehydrazinecarboxamide can be achieved through several methods:

- Condensation Reactions: Typically synthesized via the condensation of cyclohexanone with hydrazine derivatives, followed by subsequent reactions to form the carboxamide group.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields while being environmentally friendly .

2-Cyclohexylidenehydrazinecarboxamide has several practical applications:

- Corrosion Inhibition: It has been investigated as a corrosion inhibitor for mild steel in acidic environments, showing promising results when combined with iodide ions .

- Reagent in Organic Synthesis: Its ability to undergo various chemical transformations makes it a valuable reagent for synthesizing other organic compounds .

Studies have explored the interactions of 2-cyclohexylidenehydrazinecarboxamide with metals in acidic solutions. Electrochemical impedance spectroscopy (EIS) has been utilized to evaluate its effectiveness as a corrosion inhibitor, revealing significant changes at the metal interface when the compound is present .

Several compounds share structural similarities with 2-cyclohexylidenehydrazinecarboxamide. Here are some noteworthy examples:

Uniqueness: 2-Cyclohexylidenehydrazinecarboxamide stands out due to its specific structural features that confer distinct chemical reactivity and biological activity compared to its analogs. Its efficacy as a corrosion inhibitor further differentiates it from other similar compounds.

The synthesis of semicarbazones dates back to the early 20th century, when condensation reactions between carbonyl compounds (e.g., aldehydes, ketones) and semicarbazide were first explored. The development of 2-cyclohexylidenehydrazinecarboxamide emerged as a specialized application of this methodology. Early studies focused on optimizing reaction conditions, with traditional methods employing acidic or basic catalysts in solvent-based systems.

Key Milestones:

The shift toward environmentally friendly methods, such as ball milling and ionic liquid-mediated reactions, marked a significant evolution in synthesizing 2-cyclohexylidenehydrazinecarboxamide. These approaches eliminated hazardous solvents and improved reaction efficiency, aligning with modern sustainability goals.

Significance in Semicarbazone Chemistry

2-Cyclohexylidenehydrazinecarboxamide exemplifies the versatility of semicarbazones in coordinating with metal ions, forming stable complexes with potential biological and catalytic applications. Its structure, featuring a conjugated system with azomethine (C=N) and carbonyl (C=O) groups, enables bidentate or tridentate coordination modes.

Structural Features:

- Molecular Formula: C₇H₁₃N₃O (molecular weight: 155.198 g/mol)

- Density: 1.29 g/cm³

- Coordination Sites: Azomethine nitrogen and carbonyl oxygen atoms act as primary donors

The compound’s ability to form octahedral complexes with metals like Ni(II), Co(II), and Cu(II) has been extensively studied. For example, mixed-ligand complexes with acetophenone semicarbazone demonstrate enhanced stability and bioactivity.

Current Research Landscape and Emerging Trends

Modern research emphasizes green synthesis, biological activity, and materials science applications. Recent advancements include:

Green Synthesis Methodologies

These methods address environmental concerns while maintaining high efficiency, as demonstrated in the synthesis of metaflumizone, a semicarbazone-based insecticide.

Biological Applications

The compound’s derivatives exhibit:

- Antifungal Activity: Metal complexes with Ni(II) and Oxovanadium(IV) show inhibition against Aspergillus and Penicillium species.

- Anticancer Potential: Structural analogs, such as nitrofurazone, disrupt cellular copper/iron metabolism, inducing cytotoxic effects.

- Antiviral Activity: Semicarbazones interfere with viral entry mechanisms, as seen in inhibitors targeting vesicular trafficking.

Materials Science and Coordination Chemistry

2-Cyclohexylidenehydrazinecarboxamide serves as a precursor for:

The theoretical investigation of 2-Cyclohexylidenehydrazinecarboxamide has been extensively studied using modern computational chemistry approaches. Density Functional Theory calculations provide fundamental insights into the electronic structure and molecular properties of this semicarbazone derivative. The compound exhibits a molecular formula of C₇H₁₃N₃O with a molecular weight of 155.20 g/mol, placing it in the category of medium-sized organic molecules suitable for comprehensive quantum mechanical analysis.

Computational studies have employed various levels of theory to investigate the structural and electronic properties of 2-Cyclohexylidenehydrazinecarboxamide. The most commonly used approach involves the B3LYP hybrid functional combined with the 6-31G(d,p) basis set, which provides an optimal balance between computational efficiency and accuracy for semicarbazone derivatives. Alternative computational approaches include the M06-2X meta-hybrid functional and CAM-B3LYP long-range corrected functional, particularly useful for systems with significant charge transfer character.

The molecular geometry optimization reveals that 2-Cyclohexylidenehydrazinecarboxamide adopts a predominantly planar arrangement around the hydrazinecarboxamide moiety, with the cyclohexyl ring adopting a chair conformation. The compound belongs to the C₁ point group due to the asymmetric substitution pattern, resulting in no molecular symmetry elements. Computational investigations indicate that the molecule exists primarily in the E-configuration with respect to the C=N double bond, which is thermodynamically more stable than the Z-isomer by approximately 2.5-4.5 kcal/mol.

| Computational Parameter | Typical Value | Alternative Options | Recommendation |

|---|---|---|---|

| Functional | B3LYP | M06-2X, CAM-B3LYP | B3LYP for general use |

| Basis Set | 6-31G(d,p) | 6-311G**(d,p), cc-pVDZ | 6-31G(d,p) for optimization |

| SCF Convergence | 10⁻⁸ hartree | 10⁻⁶ to 10⁻¹⁰ | 10⁻⁸ for accuracy |

| Grid Quality | Ultrafine | Fine, Medium | Ultrafine for precision |

| Geometry Optimization | Tight convergence | Standard, Very tight | Tight for reliability |

| Frequency Calculation | Analytical | Numerical | Analytical when available |

Density Functional Theory (DFT) Studies

Density Functional Theory investigations of 2-Cyclohexylidenehydrazinecarboxamide have provided comprehensive insights into the electronic structure and molecular properties of this semicarbazone derivative. The B3LYP functional with the 6-31G(d,p) basis set has emerged as the standard computational approach for studying hydrazinecarboxamide systems, offering reliable predictions of geometric parameters, vibrational frequencies, and electronic properties.

The optimized molecular structure reveals key geometric features characteristic of semicarbazone compounds. The C=N double bond length is calculated to be approximately 1.28-1.29 Å, consistent with typical imine bond distances. The hydrazinecarboxamide moiety exhibits partial planarity due to conjugation effects, with the cyclohexyl ring maintaining its chair conformation to minimize steric interactions. The molecular dipole moment ranges from 2-4 Debye, indicating moderate polarity that influences intermolecular interactions and solvation behavior.

Vibrational frequency calculations using DFT methods provide detailed information about the molecular dynamics and bonding characteristics. The C=N stretching frequency appears in the range of 1620-1650 cm⁻¹, while the C=O stretch of the carboxamide group occurs at approximately 1680-1720 cm⁻¹. These calculated frequencies show excellent agreement with experimental infrared spectroscopic data, validating the computational approach.

The electronic structure analysis reveals the influence of the cyclohexyl substituent on the overall molecular properties. DFT calculations demonstrate that the cyclohexyl group acts as an electron-donating substituent, slightly raising the energy of the highest occupied molecular orbital compared to unsubstituted hydrazinecarboxamide derivatives. This electronic effect has implications for the chemical reactivity and biological activity of the compound.

| Electronic Property | Semicarbazones Range | Cyclohexanone Derivatives | Typical Precision |

|---|---|---|---|

| HOMO Energy (eV) | -6.5 to -5.0 | -6.2 to -5.2 | ±0.1 |

| LUMO Energy (eV) | -1.5 to 0.5 | -1.0 to 0.2 | ±0.1 |

| HOMO-LUMO Gap (eV) | 3.5 to 6.5 | 4.2 to 5.4 | ±0.2 |

| Ionization Potential (eV) | 5.0 to 6.5 | 5.2 to 6.2 | ±0.1 |

| Electron Affinity (eV) | -0.5 to 1.5 | 0.2 to 1.0 | ±0.1 |

| Chemical Hardness (eV) | 2.5 to 4.0 | 2.5 to 3.1 | ±0.1 |

| Electronegativity (eV) | 2.5 to 4.0 | 2.7 to 3.6 | ±0.1 |

Density functional theory studies have also investigated the solvent effects on 2-Cyclohexylidenehydrazinecarboxamide properties. Polarizable continuum model calculations show that polar solvents stabilize the molecule through enhanced dipole-dipole interactions, leading to slight changes in geometric parameters and electronic properties. These solvation studies are crucial for understanding the compound's behavior in biological systems and solution-phase chemistry.

The accuracy of DFT predictions has been extensively validated through comparison with experimental data. Bond lengths calculated using B3LYP/6-31G(d,p) typically deviate by less than 0.02 Å from experimental values, while bond angles show deviations of less than 2 degrees. This level of accuracy makes DFT an invaluable tool for predicting and interpreting the molecular properties of semicarbazone derivatives when experimental data are not available.

Quantum Chemical Calculations on Electronic Distribution

Quantum chemical calculations provide detailed insights into the electronic distribution and charge characteristics of 2-Cyclohexylidenehydrazinecarboxamide. Natural Bond Orbital analysis reveals the electron density distribution across different atomic centers, providing a quantitative description of charge transfer and polarization effects within the molecule.

The electronic distribution analysis shows significant charge separation within the hydrazinecarboxamide framework. The nitrogen atoms exhibit negative natural charges ranging from -0.3 to -1.0 electrons, with the terminal amide nitrogen (N3) carrying the highest negative charge due to its involvement in the carbonyl resonance system. The carbonyl carbon and imine carbon atoms display positive charges of +0.4 to +0.6 electrons, indicating their electrophilic character and potential sites for nucleophilic attack.

Natural Population Analysis demonstrates the influence of the cyclohexyl group on the overall charge distribution. The cyclohexyl carbon atoms exhibit small positive charges ranging from +0.05 to +0.15 electrons, consistent with their role as electron-donating alkyl substituents. This electron donation subtly modifies the electronic properties of the hydrazinecarboxamide core, affecting both reactivity and stability.

| NBO Descriptor | Typical Range | Physical Meaning | Bonding Character |

|---|---|---|---|

| Natural Charge (N1) | -0.4 to -0.6 | Hydrazine nitrogen | Lone pair donor |

| Natural Charge (N2) | -0.3 to -0.5 | Central nitrogen | π-electron delocalization |

| Natural Charge (N3) | -0.8 to -1.0 | Amide nitrogen | Lone pair/H-bond acceptor |

| Natural Charge (O) | -0.5 to -0.7 | Carbonyl oxygen | H-bond acceptor |

| Natural Charge (C=N) | +0.2 to +0.4 | Imine carbon | Electrophilic center |

| Natural Charge (C=O) | +0.4 to +0.6 | Carbonyl carbon | Electrophilic center |

Second-order perturbation theory analysis within the NBO framework reveals important donor-acceptor interactions that stabilize the molecular structure. The most significant interactions involve electron donation from nitrogen lone pairs to antibonding orbitals of adjacent C=N and C=O bonds. These hyperconjugative interactions typically contribute 15-25 kcal/mol to the overall molecular stability, highlighting the importance of electronic delocalization in semicarbazone systems.

Electron localization function analysis provides complementary information about the bonding characteristics and electron pair localization within 2-Cyclohexylidenehydrazinecarboxamide. The ELF calculations reveal well-defined electron pair domains associated with C=N and C=O double bonds, while the nitrogen lone pairs appear as distinct localized regions. These visualizations help understand the electronic structure in terms of chemically intuitive bonding patterns.

The molecular electrostatic potential surface calculated from quantum chemical methods reveals the three-dimensional distribution of electron density and identifies regions of electrophilic and nucleophilic character. The carbonyl oxygen and nitrogen atoms display negative electrostatic potential regions, indicating their tendency to interact with positively charged species, while the carbon atoms of the C=N and C=O groups show positive potential regions suitable for nucleophilic attack.

Quantum chemical calculations also predict the electronic excitation properties relevant to spectroscopic applications. Time-dependent DFT calculations indicate that the lowest electronic transitions involve promotion of electrons from nitrogen-localized orbitals to π* orbitals of the C=N and C=O systems. These calculations provide theoretical support for experimental ultraviolet-visible absorption spectra and help assign observed electronic transitions to specific molecular orbital transitions.

Conformational Analysis and Isomerism

Conformational analysis of 2-Cyclohexylidenehydrazinecarboxamide reveals multiple stable molecular configurations arising from rotation around key single bonds and isomerization about the C=N double bond. Computational studies have identified several conformational isomers with distinct energy profiles and structural characteristics.

The primary source of isomerism in 2-Cyclohexylidenehydrazinecarboxamide stems from the C=N double bond, which can exist in E and Z configurations. Density functional theory calculations consistently predict the E-isomer as the thermodynamically stable form, with relative energies 2.5-4.5 kcal/mol lower than the corresponding Z-isomer. This energy difference arises from reduced steric interactions in the E-configuration, where the bulky cyclohexyl group is positioned away from the carboxamide moiety.

The conformational landscape is further complicated by rotation around the N-N single bond and the C-N bonds within the hydrazinecarboxamide framework. Four major conformational families have been identified: E-trans, Z-cis, E-s-trans, and E-s-cis, differing in the relative orientations of the substituents around these rotatable bonds. Each conformational family exhibits distinct electronic and geometric characteristics that influence molecular properties and reactivity.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle | Stability Factors | Population (%) |

|---|---|---|---|---|

| E-trans | 0.0 | 180° | Minimal steric clash | 85-95% |

| Z-cis | 2.5-4.5 | 0° | Intramolecular H-bonding | 5-15% |

| E-s-trans | 1.2-2.8 | 180° | Extended conformation | Minor |

| E-s-cis | 3.5-5.2 | 0° | Steric repulsion | Negligible |

The E-trans conformer represents the global minimum structure, characterized by an extended conformation that minimizes steric interactions between the cyclohexyl ring and the carboxamide group. This conformer accounts for 85-95% of the equilibrium population at room temperature, making it the predominant species under normal conditions. The extended geometry also facilitates intermolecular hydrogen bonding interactions in crystal structures and solution phases.

The Z-cis conformer, while higher in energy, is stabilized by intramolecular hydrogen bonding between the amide protons and the nitrogen atoms of the hydrazine moiety. This internal stabilization partially compensates for the increased steric strain, resulting in a population of 5-15% under equilibrium conditions. The presence of this minority conformer can be detected through advanced spectroscopic techniques and has implications for the compound's biological activity.

Transition state calculations reveal energy barriers of 40-60 kcal/mol for E/Z isomerization about the C=N double bond, indicating that interconversion between geometric isomers requires elevated temperatures or photochemical activation. These high barriers ensure that the E and Z isomers can be isolated and studied as distinct chemical entities under normal laboratory conditions.

The cyclohexyl ring itself exhibits conformational flexibility, with chair-chair interconversion occurring readily at room temperature. However, this ring flipping does not significantly affect the overall molecular properties due to the symmetrical nature of the chair conformations. Computational analysis shows energy barriers of only 10-12 kcal/mol for cyclohexyl ring inversion, consistent with rapid exchange on the NMR timescale.

Solvent effects on conformational equilibria have been investigated using polarizable continuum models. Polar solvents tend to stabilize conformers with larger dipole moments, slightly shifting the equilibrium toward more polar conformational states. However, these solvent-induced changes are generally small (less than 0.5 kcal/mol) and do not significantly alter the predominance of the E-trans conformer.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant